molecular formula C19H22N6O4 B561884 (2S,4S,5R)-5-[6-(BENZYLAMINO)PURIN-9-YL]-N-ETHYL-3,4-DIHYDROXYOXOLANE-2-CARBOXAMIDE CAS No. 152918-32-6

(2S,4S,5R)-5-[6-(BENZYLAMINO)PURIN-9-YL]-N-ETHYL-3,4-DIHYDROXYOXOLANE-2-CARBOXAMIDE

Cat. No.: B561884
CAS No.: 152918-32-6
M. Wt: 398.4 g/mol
InChI Key: VVHDYJFDZYHAMR-QCUYGVNKSA-N
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Mechanism of Action

Target of Action

The primary target of N6-Benzyl-5’-ethylcarboxamido Adenosine is the A3 adenosine receptor . This receptor is a protein that plays a crucial role in many biological functions such as signal transduction and regulation of heart rate.

Mode of Action

N6-Benzyl-5’-ethylcarboxamido Adenosine acts as a selective agonist for the A3 adenosine receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, N6-Benzyl-5’-ethylcarboxamido Adenosine binds to the A3 adenosine receptor, activating it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzyl-5’-ethylcarboxamido Adenosine typically involves the modification of adenosineThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of N6-Benzyl-5’-ethylcarboxamido Adenosine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N6-Benzyl-5’-ethylcarboxamido Adenosine undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH to ensure the desired reaction occurs efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield a variety of functionalized adenosine derivatives .

Scientific Research Applications

N6-Benzyl-5’-ethylcarboxamido Adenosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-Benzyl-5’-ethylcarboxamido Adenosine is unique due to its high selectivity and affinity for the A3 adenosine receptor, making it a valuable tool in research and potential therapeutic applications. Its specific structure allows for targeted modulation of the A3 receptor, which is not as effectively achieved by other similar compounds .

Biological Activity

The compound (2S,4S,5R)-5-[6-(benzylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide , also known as N6-benzyl-5'-ethylcarboxamido adenosine, is a selective agonist for the A3 adenosine receptor. This receptor plays a significant role in various physiological processes, including inflammation, immune response, and cell proliferation. Understanding the biological activity of this compound is crucial for its potential therapeutic applications in conditions such as cancer, cardiovascular diseases, and inflammation.

  • Molecular Formula : C19H22N6O4
  • Molecular Weight : 398.4 g/mol
  • CAS Number : 152918-32-6

The primary mechanism of action for this compound involves its binding affinity to the A3 adenosine receptor. This interaction triggers several downstream signaling pathways that can modulate cellular responses:

  • Receptor Activation : The compound acts as a selective agonist for A3 receptors, leading to various physiological effects.
  • Signal Transduction : Upon binding to the receptor, it activates G-proteins that influence intracellular signaling cascades.
  • Biological Outcomes : These signaling events can result in anti-inflammatory effects, modulation of immune responses, and potential inhibition of tumor growth.

In Vitro Studies

In vitro studies have demonstrated that N6-benzyl-5'-ethylcarboxamido adenosine exhibits significant biological activity through various assays:

  • Cell Proliferation Assays : The compound has been shown to inhibit the proliferation of specific cancer cell lines by inducing apoptosis through A3 receptor activation.
  • Inflammation Models : In models of inflammation, this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cell ProliferationInhibition in cancer cell lines
Anti-inflammatoryReduced cytokine production
Immune ModulationEnhanced immune response in certain assays

Case Study 1: Cancer Therapy

A study investigated the effects of N6-benzyl-5'-ethylcarboxamido adenosine on breast cancer cells. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis. The mechanism was linked to the activation of caspase pathways mediated by A3 receptor engagement.

Case Study 2: Cardiovascular Protection

Research highlighted the cardioprotective effects of this compound in models of ischemia-reperfusion injury. Treatment with N6-benzyl-5'-ethylcarboxamido adenosine resulted in reduced myocardial damage and improved cardiac function post-injury.

Properties

CAS No.

152918-32-6

Molecular Formula

C19H22N6O4

Molecular Weight

398.4 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C19H22N6O4/c1-2-20-18(28)15-13(26)14(27)19(29-15)25-10-24-12-16(22-9-23-17(12)25)21-8-11-6-4-3-5-7-11/h3-7,9-10,13-15,19,26-27H,2,8H2,1H3,(H,20,28)(H,21,22,23)/t13-,14+,15-,19+/m0/s1

InChI Key

VVHDYJFDZYHAMR-QCUYGVNKSA-N

SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O

Synonyms

1-Deoxy-N-ethyl-1-[6-[(phenylmethyl)amino]-9H-purin-9-yl]-β-D-ribofuranuronamide;  N6-Benzyl-NECA; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S,5R)-5-[6-(BENZYLAMINO)PURIN-9-YL]-N-ETHYL-3,4-DIHYDROXYOXOLANE-2-CARBOXAMIDE
Reactant of Route 2
(2S,4S,5R)-5-[6-(BENZYLAMINO)PURIN-9-YL]-N-ETHYL-3,4-DIHYDROXYOXOLANE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
(2S,4S,5R)-5-[6-(BENZYLAMINO)PURIN-9-YL]-N-ETHYL-3,4-DIHYDROXYOXOLANE-2-CARBOXAMIDE
Reactant of Route 4
(2S,4S,5R)-5-[6-(BENZYLAMINO)PURIN-9-YL]-N-ETHYL-3,4-DIHYDROXYOXOLANE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
(2S,4S,5R)-5-[6-(BENZYLAMINO)PURIN-9-YL]-N-ETHYL-3,4-DIHYDROXYOXOLANE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
(2S,4S,5R)-5-[6-(BENZYLAMINO)PURIN-9-YL]-N-ETHYL-3,4-DIHYDROXYOXOLANE-2-CARBOXAMIDE

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